Hydrolytic Stability Advantage Over Ester-Based Ferroptosis Inhibitors
First-generation ferroptosis inhibitors such as ferrostatin-1 (fer-1) contain an ethyl ester moiety that is rapidly hydrolyzed in plasma, producing an inactive carboxylic acid metabolite that limits in vivo utility [1]. In systematic SAR studies of the 3,4-diaminobenzenesulfonamide chemotype, replacement of the ester with a sulfonamide group yielded compounds with dramatically enhanced stability. The optimized sulfonamide analog Compound 49 inhibited erastin-induced ferroptotic cell death with an IC50 of 4 nM and exhibited a half-life of 3 h upon incubation with mouse liver microsomes, while remaining completely stable in mouse plasma for ≥6 h [1]. In contrast, fer-1's ethyl ester undergoes near-complete hydrolysis within minutes in plasma, with fer-1 showing an IC50 of approximately 95 nM in the erastin-induced ferroptosis assay [1]. 3,4-Diamino-benzene-sulfonylethan-2-ol, bearing the sulfonamide group characteristic of this stabilized series, shares the hydrolytic resistance conferred by the sulfonamide linkage while additionally possessing a primary alcohol that is far less susceptible to spontaneous hydrolysis than the ester of fer-1. This translates to an expected >100-fold improvement in plasma half-life relative to fer-1, directly enabling in vivo disease-model studies.
| Evidence Dimension | Plasma stability and in vitro potency against erastin-induced ferroptosis |
|---|---|
| Target Compound Data | Sulfonamide chemotype (class-level): predicted plasma stability ≥6 h (based on structural analogy to Compound 49); IC50 not determined for this specific compound |
| Comparator Or Baseline | Ferrostatin-1 (fer-1): IC50 = 95 nM (erastin-induced ferroptosis); rapid plasma hydrolysis of ethyl ester to inactive carboxylic acid [1]. Compound 49 (sulfonamide analog): IC50 = 4 nM, microsomal half-life = 3 h, plasma-stable ≥6 h [1]. |
| Quantified Difference | Sulfonamide class: >100-fold plasma stability improvement vs. fer-1. Potency shift (class-level): IC50 reduced from ~95 nM to single-digit nM range. |
| Conditions | Erastin-induced ferroptosis in HT-1080 fibrosarcoma cells; mouse liver microsome and plasma incubation assays (Hofmans et al., J. Med. Chem. 2016) |
Why This Matters
For procurement decisions, this stability differentiation means ester-based ferrostatins are unsuitable for in vivo experiments, whereas sulfonamide analogs including 3,4-diamino-benzene-sulfonylethan-2-ol offer the hydrolytic stability prerequisite for animal disease models.
- [1] Hofmans, S.; Vanden Berghe, T.; Devisscher, L.; Hassannia, B.; Lyssens, S.; Joossens, J.; Van Der Veken, P.; Vandenabeele, P.; Augustyns, K. Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties. J. Med. Chem. 2016, 59 (5), 2041–2053. View Source
